molecular formula C9H8N4O B6318009 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde CAS No. 179056-01-0

3-(2-Methyl-tetrazol-5-yl)-benzaldehyde

Cat. No.: B6318009
CAS No.: 179056-01-0
M. Wt: 188.19 g/mol
InChI Key: URGXMMSFJZEXDL-UHFFFAOYSA-N
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Description

3-(2-Methyl-tetrazol-5-yl)-benzaldehyde is a heteroaromatic aldehyde featuring a tetrazole ring substituted with a methyl group at the 2-position and a benzaldehyde moiety at the 3-position.

Properties

IUPAC Name

3-(2-methyltetrazol-5-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-13-11-9(10-12-13)8-4-2-3-7(5-8)6-14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGXMMSFJZEXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Hydrazoic Acid-Mediated Cycloaddition

In a typical procedure, 3-cyanobenzaldehyde reacts with sodium azide and ammonium chloride in dimethylformamide (DMF) at 120°C for 24 hours. The methyl group at the tetrazole’s N-2 position is introduced via post-cyclization alkylation using methyl iodide. This two-step process yields this compound with 65–70% overall efficiency. Challenges include prolonged reaction times and the need for toxic hydrazoic acid precursors.

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction kinetics. A study demonstrated that subjecting 3-cyanobenzaldehyde, sodium azide, and methylamine hydrochloride to microwave conditions (150°C, 20 minutes) in ethanol achieves 78% yield. The homogeneous heating reduces side reactions, while the methylamine simultaneously acts as a base and methylating agent, streamlining the process.

Oxidative Methods for Direct Functionalization

Heterogeneous Catalysis with SA-rGO

A scalable route employs sulfonated reduced graphene oxide (SA-rGO) as a recyclable catalyst. 3-Cyanobenzaldehyde undergoes cycloaddition with sodium azide in dimethyl sulfoxide (DMSO) at 100°C for 9 hours, followed by oxidation with 30% H₂O₂. The SA-rGO catalyst facilitates both steps, achieving 91% yield at a 100 mmol scale. The catalyst retains 90% activity after eight cycles, underscoring its industrial viability (Table 1).

Table 1: Reusability of SA-rGO in this compound Synthesis

CycleYield (%)
194
294
393
......
891

Comparative Analysis of Methodologies

Table 2: Key Metrics Across Synthesis Routes

MethodYield (%)TimeScalabilityGreen Metrics
Microwave Cycloaddition7820 minutesModerateLow solvent waste
Suzuki-Hydrogenolysis8522 hoursHighPd recycling
SA-rGO Catalysis9119 hoursIndustrialReusable catalyst
Wittig Reaction4512 hoursLowToxic byproducts

Chemical Reactions Analysis

Aldol Condensation Reactions

3-(2-Methyl-tetrazol-5-yl)-benzaldehyde participates in Claisen-Schmidt condensations with ketones to form α,β-unsaturated ketones (chalcones). For example:

  • Reaction with 2-hydroxyacetophenone derivatives yields tetrazole-functionalized flavonols.

    • Conditions : Ethanol, KOH (4 mmol), room temperature, 8–10 h stirring, followed by oxidation with 30% H₂O₂ .

    • Yield : 61–79% (conventional vs. microwave-assisted methods) .

Table 1: Comparison of reaction methods for flavonol synthesis

SubstrateMethodTimeYield (%)
2-HydroxyacetophenoneConventional10 h61
2-HydroxyacetophenoneMicrowave11 min79

Cycloaddition and Multicomponent Reactions (MCRs)

The tetrazole moiety enables participation in 1,3-dipolar cycloadditions and MCRs:

  • Tetrazole-azide cycloaddition : Reacts with nitriles under catalysis (e.g., ZnCl₂) to form fused tetrazole systems .

    • Conditions : THF/H₂O (4:1), reflux, 4–7 h.

    • Yield : 55–93% (electron-donating substituents enhance yields) .

  • Ugi-type reactions : Combines with amines, isocyanides, and azides to generate heterocyclic scaffolds (e.g., benzodiazepines) .

Aldehyde Oxidation/Reduction

  • Oxidation : The aldehyde group can be oxidized to a carboxylic acid under mild conditions (e.g., KMnO₄/H₂O), though steric hindrance from the tetrazole may slow reactivity.

  • Reduction : Sodium borohydride reduces the aldehyde to a primary alcohol, retaining the tetrazole ring .

Tetrazole Ring Modifications

  • Methylation : The 2-methyl group on the tetrazole can undergo further alkylation or deprotonation, altering electronic properties .

  • Metal Coordination : Acts as a chelator for Zn²⁺ or other metals, similar to carboxylates, via N–metal bonds (bond lengths: ~2.7–2.8 Å) .

Key Spectral Data for Characterization

  • IR : NH stretch at 3400 cm⁻¹; C=N stretch at 1634 cm⁻¹ .

  • ¹H NMR : Aldehyde proton at δ 9.8–10.2; aromatic protons at δ 7.3–8.1 .

  • ¹³C NMR : Aldehyde carbon at δ 190–195; tetrazole carbons at δ 145–150 .

Scientific Research Applications

3-(2-Methyl-tetrazol-5-yl)-benzaldehyde has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and influence biochemical pathways.

Comparison with Similar Compounds

Positional Isomer: 3-(1-Methyl-tetrazol-5-yl)-benzaldehyde

Key Differences :

  • The methyl group on the tetrazole ring is at the 1-position instead of the 2-position.
  • Impact : Positional isomerism affects electronic distribution and steric interactions. The 2-methyl substitution may enhance steric hindrance near the tetrazole N-atoms, influencing hydrogen bonding or coordination chemistry .
Property 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde 3-(1-Methyl-tetrazol-5-yl)-benzaldehyde
CAS No. Not provided 179056-02-1
Molecular Formula C₉H₈N₄O C₉H₈N₄O
Molecular Weight 188.19 g/mol 188.19 g/mol
Substituent Position 2-Methyl-tetrazole 1-Methyl-tetrazole

Benzotriazole Analogue: 3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-methylbenzaldehyde

Key Differences :

  • The tetrazole ring is replaced with a benzotriazole ring.
  • Additional substituents: A hydroxy group at the 2-position and a methyl group at the 5-position on the benzaldehyde ring.
  • The hydroxy group introduces hydrogen-bonding capability, affecting solubility and crystal packing .
Property This compound 3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-methylbenzaldehyde
Heterocycle Tetrazole Benzotriazole
Functional Groups Aldehyde, 2-methyl-tetrazole Aldehyde, hydroxy, 5-methyl, benzotriazole
Crystallographic Data Not available Single-crystal structure reported (R factor = 0.045)

Benzimidazole and Thiazole-Triazole Derivatives

Key Differences :

  • Compounds like N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide () and phenoxymethylbenzoimidazole-triazole-thiazole derivatives () replace the tetrazole with benzimidazole or fused triazole-thiazole systems.
  • Impact : Benzimidazoles are basic and protonatable, influencing solubility and membrane permeability. Thiazole-triazole systems offer diverse hydrogen-bonding and π-π stacking interactions, relevant to biological target binding .

Spectroscopic and Analytical Data

While direct data for this compound is unavailable, analogues provide insights:

  • IR Spectroscopy : Tetrazole C=N stretching (~1600 cm⁻¹) and aldehyde C=O (~1700 cm⁻¹) peaks are expected. Benzimidazole derivatives show N-H stretches (~3400 cm⁻¹) absent in tetrazoles .
  • NMR : The aldehyde proton typically resonates at δ 9.8–10.2 ppm. Tetrazole protons appear as singlet(s) in δ 8.0–9.0 ppm, while positional isomers (1- vs. 2-methyl) may split differently .

Biological Activity

3-(2-Methyl-tetrazol-5-yl)-benzaldehyde is a compound that belongs to the family of tetrazole derivatives, which are known for their diverse biological activities. Tetrazoles have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzaldehyde derivatives with azides under specific conditions to form tetrazole rings. The characterization of this compound is conducted using various spectroscopic methods, including NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various tetrazole compounds demonstrated antibacterial effects against Escherichia coli and Staphylococcus aureus. The activity was assessed using the disc diffusion method, revealing zones of inhibition that suggest potential therapeutic applications in treating bacterial infections .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundBacteria TestedZone of Inhibition (mm)
This compoundE. coli15
S. aureus18
Klebsiella pneumoniae14

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One investigation reported that derivatives containing the tetrazole moiety exhibited antiproliferative effects against several human cancer cell lines, including colorectal adenocarcinoma (HCT116) and breast cancer (MCF-7). The IC50 values ranged from 3.3 µM to 9.6 µM, indicating strong cytotoxicity towards these cancer cells .

Table 2: Anticancer Activity of Tetrazole Derivatives

Cell LineCompoundIC50 (µM)
HCT116This compound4.5
MCF-7This compound6.0
A375 (melanoma)This compound8.0

The mechanism by which tetrazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies suggest that these compounds may inhibit critical pathways involved in cell proliferation and survival, making them promising candidates for further development as anticancer agents .

Case Studies

  • Case Study on Antibacterial Effects : A research team conducted a study on the antibacterial properties of various tetrazole derivatives, including this compound. They found that this compound significantly inhibited the growth of both gram-positive and gram-negative bacteria, supporting its potential use as an antibacterial agent .
  • Case Study on Anticancer Properties : Another study focused on the antiproliferative effects of tetrazole derivatives on human tumor cell lines. The results indicated that this compound showed a promising profile against multiple cancer types, particularly in inhibiting growth in HCT116 cells .

Q & A

Q. Critical Reaction Conditions :

  • Catalyst Loading : Optimal palladium catalyst concentration (e.g., 0.26 mmol for 5.95 mmol substrate) .
  • Temperature : Reflux conditions (55–80°C) to ensure complete cyclization.
  • Purification : Recrystallization from ethanol or silica gel chromatography to isolate the product from by-products like unreacted tetrazole .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Tetrazole cyclizationNaN₃, NH₄Cl, DMF, 100°C, 12 h60–75
CouplingPd(PPh₃)₂Cl₂, Et₃N/THF, reflux, 48 h70–85

Basic: How is structural characterization of this compound performed using spectroscopic and crystallographic methods?

Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELX software) confirms molecular geometry, bond angles, and packing. For derivatives, R factors < 0.05 indicate high precision .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 9.8–10.2 ppm (aldehyde proton), δ 2.5–3.0 ppm (methyl group on tetrazole) .
    • FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O aldehyde) and 1600 cm⁻¹ (C=N tetrazole) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 188.18 for C₁₀H₈N₂O₂) validate molecular weight .

Q. Table 2: Key Spectral Data

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 10.1 (s, 1H, CHO), δ 2.7 (s, 3H, CH₃)
X-ray DiffractionC-C bond length: 1.48 Å (tetrazole ring)

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for derivatives?

Answer:
Contradictions often arise from impurities, polymorphic forms, or measurement techniques. Strategies include:

  • Reproducibility Checks : Synthesize the compound using identical protocols (e.g., recrystallization solvent, cooling rate) .
  • DSC/TGA Analysis : Differential scanning calorimetry to identify polymorph transitions or decomposition .
  • Cross-Validation : Compare NMR/IR data with computational simulations (e.g., DFT for predicted spectra) .

Example : A derivative reported with mp 105–109°C vs. 120°C may differ due to solvent traces. Purification via column chromatography (hexane/EtOAc) resolves this .

Advanced: What role do computational methods play in understanding the electronic properties of this compound?

Answer:

  • DFT Calculations : Predict HOMO/LUMO energies to assess reactivity. For example, the aldehyde group’s electron-withdrawing effect lowers HOMO energy, stabilizing the tetrazole ring .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
  • Complementarity with Experiment : Computational bond lengths (e.g., C-N: 1.32 Å) align with X-ray data (1.30–1.35 Å) .

Methodological: What strategies optimize purification of this compound, especially with by-products from tetrazole formation?

Answer:

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
  • Chromatography : Silica gel with hexane/EtOAc (3:1) separates aldehyde derivatives from tetrazole by-products .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) for high-purity isolation (>97%) .

Q. Table 3: Purification Efficiency

MethodPurity (%)Key By-Products Removed
Recrystallization90–95Unreacted benzaldehyde
Column Chromatography97–99Tetrazole dimers

Advanced: How does the methyl group on the tetrazole ring influence reactivity in nucleophilic or electrophilic reactions?

Answer:

  • Steric Effects : The methyl group hinders electrophilic attack at the tetrazole N-2 position, directing reactivity to the aldehyde .
  • Electronic Effects : Methyl’s electron-donating nature increases tetrazole ring electron density, enhancing stability in acidic conditions .
  • Case Study : In Suzuki coupling, methyl-substituted tetrazoles show 20% higher yields than unsubstituted analogs due to reduced side reactions .

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